molecular formula C12H20INO3 B2802141 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1909309-47-2

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2802141
CAS No.: 1909309-47-2
M. Wt: 353.2
InChI Key: NDYHHOYSJDFRIZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an iodomethyl group, and an oxa-azaspiro ring system. The molecular formula of this compound is C12H20INO3, and it has a molecular weight of approximately 353.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and iodinating agents like iodine or N-iodosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques, such as column chromatography, are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group .

Scientific Research Applications

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its spirocyclic structure and the presence of both an oxa and an aza group. This combination of features provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry .

Biological Activity

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1909309-47-2) is a synthetic compound that belongs to the class of spirocyclic amines. This compound is notable for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research.

  • Molecular Formula : C12H20INO3
  • Molecular Weight : 353.2 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with various biological targets.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Receptor Modulation : The compound has been studied for its interaction with muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive processes and could be targeted for treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Preliminary studies indicate that compounds similar to tert-butyl derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cellular models.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can provide neuroprotection by modulating neurotransmitter systems and reducing inflammation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Muscarinic receptor agonismIn vitro assaysDemonstrated selective activation of M4 receptors
Antioxidant propertiesCell culture modelsReduced oxidative stress markers in neuronal cells
Neuroprotective effectsAnimal modelsImproved cognitive function in rodent models of Alzheimer’s disease

Case Studies

  • Cognitive Enhancement : A study evaluated the effects of this compound on cognitive performance in rodent models. Results indicated significant improvements in memory tasks, suggesting its potential as a cognitive enhancer.
  • Oxidative Stress Mitigation : In a controlled experiment, this compound was administered to rats exposed to oxidative stress. The compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage.

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHHOYSJDFRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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